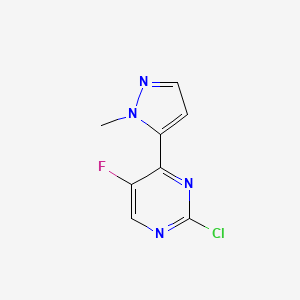
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, fluoro, and pyrazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K₂CO₃ in solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Catalysts like palladium(II) acetate (Pd(OAc)₂) and ligands such as triphenylphosphine (PPh₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
科学研究应用
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted with chlorine, fluorine, and a 1-methyl-1H-pyrazol-5-yl group. It has a molecular weight of 212.61 g/mol and the molecular formula C8H6ClFN4 . This compound is notable for its potential applications in medicinal chemistry and other scientific fields.
Scientific Research Applications
This compound is used in several scientific research applications:
- Medicinal Chemistry It serves as a building block in synthesizing pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
- Materials Science This compound is used in developing advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
- Biological Studies It is employed in biochemical assays to study enzyme inhibition and receptor binding. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways.
- Agricultural Applications: Research suggests that it may possess antifungal properties, making it a candidate for agricultural applications as a fungicide.
Uniqueness
作用机制
The mechanism of action of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
5-Fluoro-2-cyano pyrimidine: Another fluorinated pyrimidine derivative with different substituents.
1-Methyl-1H-pyrazole: The pyrazole moiety present in the target compound.
Uniqueness
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and pyrazolyl groups enhances its reactivity and potential for diverse applications .
生物活性
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring substituted with chlorine, fluorine, and a 1-methyl-1H-pyrazol-5-yl group, positions it as a candidate for various biological applications, including enzyme inhibition and antifungal activity.
The molecular formula of this compound is C8H6ClFN4, with a molecular weight of approximately 212.61 g/mol. The compound exhibits distinct steric and electronic properties due to its specific substituents, which enhance its biological activity compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClFN₄ |
| Molecular Weight | 212.61 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H6ClFN4/c1-14-6(2-3-12-14)7-5(10)4-11-8(9)13-7/h2-4H,1H3 |
| SMILES | ClC1=NC=C(C(=N1)C=1C=NN(C1)C)F |
Biological Activity
Research indicates that this compound demonstrates significant biological activity through various mechanisms:
Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Studies suggest it may modulate enzyme activity, impacting biochemical processes critical for cellular function .
Antifungal Properties : Preliminary research suggests that this compound may possess antifungal activity, making it a potential candidate for agricultural applications as a fungicide. Its effectiveness against various fungal strains is currently under investigation.
Anticancer Potential : The compound has shown promise in anticancer studies. For example, derivatives of pyrazole compounds have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including MCF7 and A549, with IC50 values indicating effective inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values ranging from 0.71 μM to 3.79 μM . This indicates that modifications to the pyrazole ring can enhance anticancer properties.
- Mechanisms of Action : Investigations into the mechanisms revealed that the compound can bind to various molecular targets, including kinases involved in cell signaling pathways. This binding can inhibit their activity, leading to altered cellular responses .
- Comparative Studies : Comparative analysis with similar compounds has shown that the unique combination of substituents in this compound contributes to its enhanced biological activity. For instance, structural analogs have been assessed for their binding affinities and inhibitory effects on target enzymes .
Summary of Biological Activity
属性
分子式 |
C8H6ClFN4 |
|---|---|
分子量 |
212.61 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-4-(2-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C8H6ClFN4/c1-14-6(2-3-12-14)7-5(10)4-11-8(9)13-7/h2-4H,1H3 |
InChI 键 |
AXPHHUFTMPVRGB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















